molecular formula C13H14N2O B8370282 2-amino-6-phenoxyBenzenemethanamine

2-amino-6-phenoxyBenzenemethanamine

Cat. No.: B8370282
M. Wt: 214.26 g/mol
InChI Key: CGTBEEWNMIWWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-phenoxyBenzenemethanamine is an organic compound that features both phenoxy and aminobenzyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-phenoxyBenzenemethanamine typically involves the reaction of 2-phenoxybenzaldehyde with an amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative reducing agents may be explored to improve the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-phenoxyBenzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-amino-6-phenoxyBenzenemethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-phenoxyBenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxybenzyl amine
  • 6-Aminobenzyl amine
  • 2-Phenoxy-4-aminobenzyl amine

Uniqueness

2-amino-6-phenoxyBenzenemethanamine is unique due to the specific positioning of the phenoxy and aminobenzyl groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(aminomethyl)-3-phenoxyaniline

InChI

InChI=1S/C13H14N2O/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,9,14-15H2

InChI Key

CGTBEEWNMIWWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2CN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of example 2a above, 2-phenoxy-6-aminobenzonitrile, (1.5 g, 7.14 mmol) was dissolved in dry tetrahydrofuran (50 mL) and stirred under argon in a room temperature water bath. Lithium aluminum hydride (0.53 g, 14.0 mmol) was added in portions over 10 minutes. The reaction mixture was heated to 60° C. for 1 hour. The reaction mixture was cooled to room temperature and anhydrous sodium sulfate was added followed by quenching by the addition of a freshly prepared saturated solution of anhydrous sodium sulfate. The solvent was evaporated and the residue triturated with ethyl acetate, filtered and evaporated. Flash chromatography on silica gel eluted with 0–3% methanol in methylene chloride gave the title compound as a white amorphous solid. Recrystallization from carbon tetrachloride, hexane gave a white crystalline solid. mp 69–71° C.
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